2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, pyrazole, and pyrimidine moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the pyrazole intermediate with a suitable pyrimidine precursor, such as a chloro-pyrimidine, under nucleophilic substitution conditions.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This can be achieved by reacting the intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyrimidine rings.
Scientific Research Applications
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide: The parent compound.
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-4-yl)benzamide: A similar compound with a different substitution pattern on the pyrazole ring.
2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-3-yl)benzamide: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
1211819-20-3 |
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Molecular Formula |
C21H15ClFN5O2 |
Molecular Weight |
423.83 |
IUPAC Name |
2-chloro-4-fluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H15ClFN5O2/c1-12-9-19(29)26-21(24-12)28-18(11-17(27-28)13-5-3-2-4-6-13)25-20(30)15-8-7-14(23)10-16(15)22/h2-11H,1H3,(H,25,30)(H,24,26,29) |
InChI Key |
RSXMTHVNVNYUSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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